molecular formula C8H8N2O B1647764 2-(2-Methoxypyridin-3-yl)acetonitrile CAS No. 351410-37-2

2-(2-Methoxypyridin-3-yl)acetonitrile

Cat. No.: B1647764
CAS No.: 351410-37-2
M. Wt: 148.16 g/mol
InChI Key: XYGNRNRLVJUPEB-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, featuring a methoxy group at the second position and an acetonitrile group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce the desired pyridine derivatives . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing pyridine-based compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

The compound 2-(2-Methoxypyridin-3-yl)acetonitrile is a versatile building block in organic synthesis and has a variety of applications across different fields, including medicinal chemistry, agrochemicals, and materials science. This article will explore its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines. The compound was modified to enhance its efficacy, leading to the discovery of new lead compounds for further development.

Agrochemicals

The compound has been explored for use in agrochemical formulations, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth and pest resistance is of significant interest.

Case Study: Herbicidal Activity

Research indicated that certain derivatives of this compound showed effective herbicidal properties against common agricultural weeds. Field tests demonstrated a reduction in weed biomass, suggesting its potential application in crop protection.

Materials Science

In materials science, this compound is used as a precursor for synthesizing novel polymers and materials with specific properties.

Case Study: Polymer Synthesis

A recent study focused on using this compound in the synthesis of conducting polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Data Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer drug developmentEffective against various cancer cell lines
AgrochemicalsHerbicide formulationSignificant reduction in weed biomass
Materials SciencePolymer precursorEnhanced electrical conductivity

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxypyridin-2-yl)acetonitrile
  • 2-(4-Methoxypyridin-3-yl)acetonitrile
  • 2-(2-Ethoxypyridin-3-yl)acetonitrile

Uniqueness

2-(2-Methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Biological Activity

2-(2-Methoxypyridin-3-yl)acetonitrile is a pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring both methoxy and acetonitrile functional groups, suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The methoxy group may enhance the compound's binding affinity to these targets, potentially modulating various biological pathways. For instance, similar compounds have shown activity against PI3K/mTOR pathways, which are critical in cancer cell proliferation and survival .

Biological Activity Overview

Research on related compounds has revealed several key areas of biological activity:

  • Anticancer Activity : Compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the nanomolar range . These effects are often mediated through mechanisms that induce apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some methoxypyridine derivatives have shown antimicrobial activity, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, indicating a broader therapeutic potential beyond oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • PI3K/mTOR Inhibition : A study on sulfonamide methoxypyridine derivatives demonstrated strong inhibition of PI3Kα and mTOR kinases, leading to significant anti-proliferative effects in cancer cell lines. The compound 22c exhibited an IC₅₀ of 0.22 nM against PI3Kα, showcasing the potential for similar derivatives .
  • Antimicrobial Activity : In a comparative analysis of pyridine derivatives, 2-(5-Methylpyridin-3-YL)acetonitrile was noted for its antimicrobial properties, suggesting that structural modifications can enhance biological efficacy.
  • Neuroprotective Studies : Research into chlorinated pyridine derivatives indicated neuroprotective effects in various models, highlighting the potential for methoxy substitutions to confer similar benefits.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(5-Methylpyridin-3-YL)acetonitrileMethyl substitution at position 5Antimicrobial
2-(4-Ethoxypyridin-3-YL)acetonitrileEthoxy substitution at position 4Anticancer
2-(6-Chloropyridin-3-YL)acetonitrileChlorine substitution at position 6Neuroprotective

Properties

IUPAC Name

2-(2-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGNRNRLVJUPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 g of (2-methoxy-3-pyridyl)methyl chloride, 2.5 g of sodium cyanide and 10 ml of DMF were stirred under heating for 10 minutes. Water was added thereto, and the mixture was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The drying agent was removed, and the solvent was evaporated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1), to give 2.5 g of a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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